molecular formula C23H28N2O7 B586360 Mca-pro-leu-OH CAS No. 140430-55-3

Mca-pro-leu-OH

Cat. No.: B586360
CAS No.: 140430-55-3
M. Wt: 444.5 g/mol
InChI Key: IWDXAGDGQBGZNX-ROUUACIJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

Mca-Pro-Leu-OH plays a crucial role in biochemical reactions. It serves as a substrate for various enzymes and interacts with numerous proteins and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of this compound is intricate. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors and can affect metabolic flux or metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that depends on the specific cellular context. It interacts with various transporters or binding proteins, which can affect its localization or accumulation.

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex and depend on the specific cellular context. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mca-PL (trifluoroacetate salt) involves the coupling of a coumarin-labelled peptide with L-prolyl and L-leucine residues. The reaction conditions typically include the use of formic acid as a solvent, with the final product being isolated as a trifluoroacetate salt .

Industrial Production Methods

Industrial production methods for Mca-PL (trifluoroacetate salt) are not extensively documented. the compound is commercially available from suppliers such as Cayman Chemical and Bertin Bioreagent, indicating that it is produced on a scale sufficient to meet research demands .

Chemical Reactions Analysis

Types of Reactions

Mca-PL (trifluoroacetate salt) primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. The compound can also participate in oxidation and reduction reactions under appropriate conditions .

Common Reagents and Conditions

Common reagents used in reactions involving Mca-PL (trifluoroacetate salt) include formic acid, which is used as a solvent, and various coupling agents for peptide synthesis . The reactions are typically carried out under mild conditions to preserve the integrity of the peptide structure.

Major Products Formed

The major products formed from reactions involving Mca-PL (trifluoroacetate salt) are typically fluorogenic substrates for matrix metalloproteinases, such as Mca-PLGL-Dpa-AR-NH2 .

Biological Activity

Mca-Pro-Leu-OH, also known as 7-Methoxycoumarin-4-acetic acid Pro-Leu-OH, is a fluorogenic peptide substrate widely used in biochemical assays to study various enzymatic activities. This compound has been particularly noted for its interactions with peptidases and proteases, making it a valuable tool in biological research.

This compound is characterized by its molecular formula and structure, which contribute to its biological activity. The compound is often utilized in assays due to its ability to emit fluorescence upon hydrolysis, allowing for sensitive detection of enzyme activity.

PropertyValue
CAS Number140430-55-3
Molecular Weight347.4 g/mol
Fluorescence Emissionλ_em = 405 nm
Fluorescence Excitationλ_ex = 320 nm

Biological Activity

This compound serves as a substrate for various enzymes, particularly matrix metalloproteinases (MMPs) and angiotensin-converting enzyme (ACE). Its hydrolysis leads to the release of a fluorescent signal, which can be quantitatively measured.

Enzymatic Assays

In enzymatic assays, this compound has shown significant activity with several peptidases, as illustrated in the following table:

EnzymeKm (µM)Vmax (RFU/min)Reference
MMP-30.15142Nagase et al., 1994
ACE2.7054,400Nagase et al., 1994
NeprilysinNDNDVarious studies

Case Studies and Research Findings

  • Matrix Metalloproteinases (MMPs) : this compound has been effectively used as a substrate for MMP-3, demonstrating its capability to facilitate the study of proteolytic processes in various biological contexts. The Km value indicates a high affinity for this enzyme, making it suitable for kinetic studies .
  • Angiotensin-Converting Enzyme (ACE) : Research has shown that this compound can be employed to assess ACE activity under different physiological conditions. This is crucial for understanding the enzyme's role in the renin-angiotensin system and its implications in cardiovascular diseases .
  • Fluorogenic Properties : The compound's fluorescence properties allow for real-time monitoring of enzymatic reactions. This feature has been exploited in various studies to develop assays that are sensitive and specific for target enzymes .

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O7/c1-13(2)9-17(23(29)30)24-22(28)18-5-4-8-25(18)20(26)10-14-11-21(27)32-19-12-15(31-3)6-7-16(14)19/h6-7,11-13,17-18H,4-5,8-10H2,1-3H3,(H,24,28)(H,29,30)/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDXAGDGQBGZNX-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)CC2=CC(=O)OC3=C2C=CC(=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CC2=CC(=O)OC3=C2C=CC(=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90746647
Record name 1-[(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-prolyl-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140430-55-3
Record name 1-[(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-prolyl-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.